molecular formula C21H22F3N3O3 B6543289 4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide CAS No. 1021206-82-5

4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

Cat. No.: B6543289
CAS No.: 1021206-82-5
M. Wt: 421.4 g/mol
InChI Key: OEBNLPXXAGJMBP-UHFFFAOYSA-N
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Description

The compound "4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide" is a benzamide derivative with distinct functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide often involves multi-step reactions:

  • Aminolysis: : The initial step can involve the reaction between 4-(trifluoromethyl)benzoyl chloride and an amine compound under controlled temperature to form the intermediate.

  • Coupling Reaction: : The intermediate undergoes a coupling reaction with 2-methylpropanamido, under specific conditions like using a coupling agent (e.g., EDC, DCC) and a catalyst.

Industrial Production Methods:

In an industrial setup, the production of this compound can be scaled using:

  • Continuous Flow Synthesis: : For better yield and efficiency.

  • Optimized Reaction Conditions: : Ensuring temperature, pressure, and solvent system are fine-tuned for maximum productivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amido groups.

  • Reduction: : Reduction reactions can convert certain functional groups within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the aromatic ring and amido groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Like potassium permanganate or chromium trioxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed:

  • Oxidation Products: : May lead to the formation of carboxylic acids.

  • Reduction Products: : Might result in amine derivatives.

  • Substitution Products: : Could yield diverse substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Synthesis of New Derivatives: : Creating analogs for further study.

  • Reactivity Studies: : Understanding how different conditions affect the compound's behavior.

Biology and Medicine:

  • Drug Development: : Potential as a lead compound in the development of pharmaceuticals targeting specific pathways.

  • Biological Probes: : Used in assays to study cellular responses.

Industry:

  • Material Science: : As a precursor or additive in the development of new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or activating pathways. It may interact with enzymes, receptors, or nucleic acids, altering biological processes. The precise pathways can vary depending on its application in medicine, biology, or other fields.

Comparison with Similar Compounds

  • Benzamides: : General class with various applications.

  • 4-(trifluoromethyl)benzamides: : Similar in structure but may differ in functional group positioning.

Unique Features:

  • Trifluoromethyl Phenyl Group: : This specific modification can impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide stands out due to its precise combination of functional groups, offering unique reactivity and potential across various scientific and industrial domains.

Properties

IUPAC Name

N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-13(2)18(28)27-17-9-5-15(6-10-17)20(30)26-12-11-25-19(29)14-3-7-16(8-4-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNLPXXAGJMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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